molecular formula C11H8Cl2N2O2 B135128 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 126067-88-7

1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B135128
M. Wt: 271.1 g/mol
InChI Key: KGCCBXHSOMDSPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring, the dichlorophenyl group, and the carboxylic acid group. These functional groups would likely confer polarity and potential for hydrogen bonding to the molecule .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions . The presence of the carboxylic acid group also opens up possibilities for reactions such as esterification.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar . The dichlorophenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and distribution in biological systems.

Future Directions

The study of pyrazole derivatives is an active area of research due to their potential biological activities. Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCCBXHSOMDSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561200
Record name 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

126067-88-7, 126067-48-9
Record name 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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